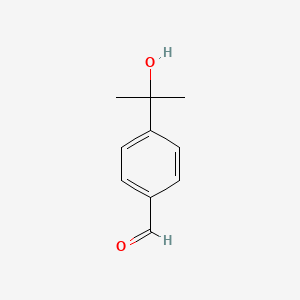

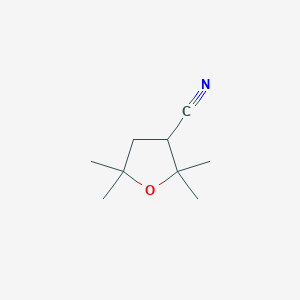

![molecular formula C20H23N3 B2800334 2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole CAS No. 457650-98-5](/img/structure/B2800334.png)

2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole is a chemical compound that is commonly referred to as MPPI. It is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Anti-Tubercular Activity

Tuberculosis (TB) remains a global health concern, necessitating the discovery of effective anti-TB drugs. Researchers have explored novel compounds to combat Mycobacterium tuberculosis (MTB). Notably, derivatives of our compound have shown promising anti-tubercular activity. Specifically, five compounds (6a, 6e, 6h, 6j, and 6k) from Series-I and one compound (7e) from Series-II exhibited significant activity against MTB H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. These compounds could potentially contribute to TB therapy .

Diabetes Therapy and Related Diseases

Interestingly, this compound has applications in diabetes therapy and related diseases, particularly in predominantly carnivorous mammals like cats or dogs. Further research is needed to explore its mechanisms and potential clinical use .

PI3K/Akt/mTOR Signaling Pathway Inhibition for Cancer Treatment

The PI3K/Akt/mTOR signaling pathway plays a critical role in tumor growth, proliferation, and apoptosis. Unfortunately, there is no FDA-approved PI3K/mTOR dual inhibitor. Our compound shows promise as a candidate with better curative effects and lower toxicity. Investigating its potential as an anti-cancer agent warrants further exploration .

Dual Inhibition of ALK and ROS1 Kinases

Certain derivatives of this compound exhibit dual inhibition of clinically relevant kinases, including Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These findings open avenues for targeted therapies in cancer research .

Crystallography and Structural Studies

Single crystals of specific derivatives (e.g., 6d, 6f, and 6n) have been developed, enabling crystallographic studies. Understanding their molecular interactions and suitability for further development is crucial for drug design .

Cytotoxicity Assessment

To ensure safety, researchers evaluated the cytotoxicity of the most active compounds on human embryonic kidney cells (HEK-293). Encouragingly, these compounds were found to be non-toxic to human cells, supporting their potential therapeutic use .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to interact with various targets, including anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .

Mode of Action

Similar compounds have been found to inhibit key enzymes or proteins, thereby disrupting their normal function . For instance, some piperidine derivatives have been designed as clinically Crizotinib-resistant ALK and ROS1 dual inhibitors .

Biochemical Pathways

It’s worth noting that compounds targeting alk and ros1, like some piperidine derivatives, can potentially affect the pi3k/akt/mtor signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Propriétés

IUPAC Name |

2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-15-19(16-9-3-4-10-17(16)22-15)20(18-11-5-6-12-21-18)23-13-7-2-8-14-23/h3-6,9-12,20,22H,2,7-8,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKFSRSOBMBSMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)

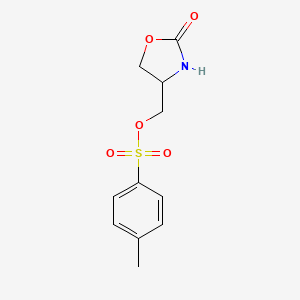

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)

![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)

![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2800270.png)

![N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2800274.png)